molecular formula C22H36O B13835402 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone

Cat. No.: B13835402
M. Wt: 316.5 g/mol
InChI Key: JGSFSCPYAZYXRL-UHFFFAOYSA-N
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Description

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is a complex organic compound with the molecular formula C22H36O. It is known for its unique structure, which includes a chrysenyl core with multiple methyl groups and an ethanone functional group.

Preparation Methods

The synthesis of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves several steps, typically starting with the preparation of the chrysenyl core. This can be achieved through a series of cyclization reactions, followed by the introduction of methyl groups at specific positions. The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone can be compared with other similar compounds, such as:

    D-Homo-5α-pregnan-20-one: This compound shares a similar chrysenyl core but differs in the functional groups attached.

    1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanol: This compound has an alcohol group instead of an ethanone group

Properties

Molecular Formula

C22H36O

Molecular Weight

316.5 g/mol

IUPAC Name

1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone

InChI

InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3

InChI Key

JGSFSCPYAZYXRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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